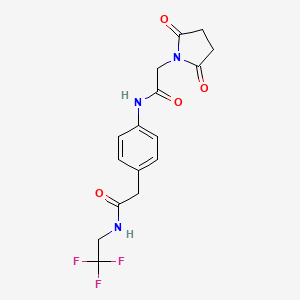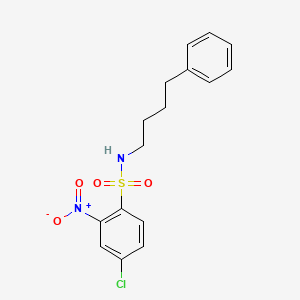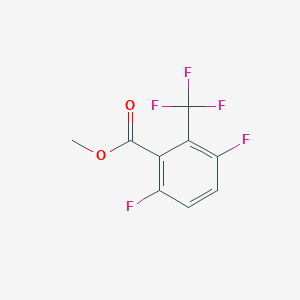
4-Chloro-6-methoxypyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-6-methoxypyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H5ClN2O3 . Its molecular weight is 188.57 .
Molecular Structure Analysis
The InChI code for “4-Chloro-6-methoxypyrimidine-5-carboxylic acid” is 1S/C6H5ClN2O3/c1-12-5-3 (6 (10)11)4 (7)8-2-9-5/h2H,1H3, (H,10,11) . This indicates the presence of a pyrimidine ring with chlorine and methoxy substituents, and a carboxylic acid group.
Physical And Chemical Properties Analysis
“4-Chloro-6-methoxypyrimidine-5-carboxylic acid” is a powder that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 188.57 .
科学的研究の応用
Antiviral Activity
One notable application of derivatives of pyrimidine compounds is in the development of antiviral agents. For instance, studies have explored the synthesis and biological activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, showcasing their potential in inhibiting retrovirus replication in cell culture. Despite these compounds displaying poor activity against DNA viruses, their efficacy against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus, highlights the importance of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Hepatitis C Virus (HCV) NS5B Polymerase Inhibition
Another critical application area is in the inhibition of HCV NS5B polymerase, a key enzyme in the replication of the hepatitis C virus. Studies have developed 5,6-dihydroxypyrimidine-4-carboxylic acids as a series of HCV NS5B polymerase inhibitors. These inhibitors showcase a significant improvement in activity over earlier leads, demonstrating the versatility of pyrimidine derivatives in developing targeted therapies for viral infections (Stansfield et al., 2004).
Kinase Inhibition for Cancer Therapy
Pyrimidine derivatives also find application in the development of kinase inhibitors, with potential implications for cancer therapy. The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, leveraging the biological activity of the pyrimidine core, underscores the ongoing efforts to discover new anticancer agents. This research emphasizes the compound's role in developing treatments targeting various cancers (Wada et al., 2012).
Molecular Docking Studies
Furthermore, 4-chloro-6-methoxypyrimidine-5-carboxylic acid derivatives have been investigated for their potential in treating hypertension through molecular docking studies. These studies aim to elucidate the compound's interactions with biological targets, providing insights into designing more effective antihypertensive drugs (Aayisha et al., 2019).
Safety and Hazards
特性
IUPAC Name |
4-chloro-6-methoxypyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-5-3(6(10)11)4(7)8-2-9-5/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTOTBXZLOEKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methoxypyrimidine-5-carboxylic acid | |
CAS RN |
4320-02-9 |
Source


|
| Record name | 4-chloro-6-methoxypyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)


![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2719356.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2719357.png)


![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)
![2-[(E)-2-(dimethylamino)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2719364.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2719365.png)